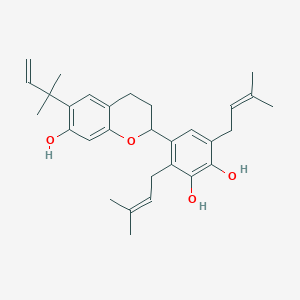

Kazinol Q

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H38O4 |

|---|---|

Molecular Weight |

462.6 g/mol |

IUPAC Name |

4-[7-hydroxy-6-(2-methylbut-3-en-2-yl)-3,4-dihydro-2H-chromen-2-yl]-3,6-bis(3-methylbut-2-enyl)benzene-1,2-diol |

InChI |

InChI=1S/C30H38O4/c1-8-30(6,7)24-16-20-12-14-26(34-27(20)17-25(24)31)23-15-21(11-9-18(2)3)28(32)29(33)22(23)13-10-19(4)5/h8-10,15-17,26,31-33H,1,11-14H2,2-7H3 |

InChI Key |

QYAYOTREGBICCU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)C2CCC3=CC(=C(C=C3O2)O)C(C)(C)C=C)C |

Synonyms |

kazinol Q |

Origin of Product |

United States |

Origin and Extraction Methodologies of Kazinol Q

Isolation and Purification Strategies for Kazinol Q

Chromatographic Separation Techniques

Chromatography is the cornerstone of purifying this compound from the enriched fractions obtained after initial extraction. A multi-step chromatographic approach is essential to isolate the compound to a high degree of purity.

The process generally begins with column chromatography , a technique that separates compounds based on their differential adsorption to a stationary phase. acs.org Researchers employ various stationary phases, including:

Silica (B1680970) Gel: This is a common choice for separating flavonoids. The crude fraction is loaded onto a silica gel column and eluted with a gradient system of solvents, such as hexane-ethyl acetate (B1210297) or chloroform-methanol mixtures, with polarity increasing over time. nih.gov

Sephadex LH-20: This stationary phase separates molecules based on size exclusion and adsorption, and is particularly effective for purifying polyphenolic compounds like flavonoids. Methanol is a common eluent for this type of column. acs.org

Reversed-Phase (RP) Silica Gel: In this technique, a non-polar stationary phase (like ODS, or C18) is used with a polar mobile phase (e.g., methanol-water mixtures). nih.gov This is often used as a subsequent purification step.

Following initial column chromatography, the fractions containing this compound are further purified using High-Performance Liquid Chromatography (HPLC) . acs.org Specifically, semi-preparative or preparative RP-HPLC is the method of choice for final purification, yielding this compound with high purity. This technique offers superior resolution compared to gravity-fed column chromatography. acs.org

Table 1: Chromatographic Techniques for Flavonoid Isolation from Broussonetia Species

| Technique | Stationary Phase | Mobile Phase System (Examples) | Purpose | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane-Ethyl Acetate or Chloroform-Methanol gradients | Initial fractionation of crude extract | nih.gov |

| Column Chromatography | Sephadex LH-20 | Methanol | Purification of phenolic fractions | acs.org |

| Medium-Pressure Liquid Chromatography (MPLC) | Reversed-Phase (C18) Silica | Methanol-Water gradient | Fractionation of total extract | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (C18) | Acetonitrile-Water or Methanol-Water | Final purification of isolated compounds | acs.orgwur.nl |

Crystallization and Precipitation Protocols

Crystallization is a purification technique that can yield highly pure solid compounds from a solution. For flavonoids, this process involves dissolving the semi-purified compound in a suitable solvent and then inducing the formation of a crystalline solid. scirp.orgusf.edu However, specific crystallization protocols for this compound have not been widely reported in the literature, and it has been described as an oily substance or an amorphous solid, which can make crystallization inherently challenging. acs.org

In general, crystallization protocols for flavonoids would involve the following principles:

Solvent Selection: The impure compound is dissolved in a minimum amount of a hot solvent in which it is highly soluble.

Cooling: The solution is then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, and if the solution is supersaturated, crystals will begin to form.

Anti-Solvent Addition: Alternatively, a second solvent (an anti-solvent) in which the flavonoid is poorly soluble can be slowly added to the initial solution to induce precipitation and crystallization. scirp.org

Evaporation: Slow evaporation of the solvent from the solution can also lead to the formation of crystals as the concentration of the solute gradually increases. scirp.org

The success of crystallization depends on factors like the purity of the compound, the choice of solvents, temperature, and the rate of cooling or evaporation. acs.org For compounds like this compound that are difficult to crystallize, co-crystallization techniques, where the target molecule is crystallized with another compound (a co-former), could be explored to obtain a stable, crystalline solid form. nih.govnih.gov

High-Throughput Isolation Methodologies

Traditional methods of natural product isolation can be time-consuming. Modern high-throughput methodologies aim to accelerate the process from crude extract to pure compound.

Ultrasound-Assisted Extraction (UAE) is an advanced technique used to enhance the efficiency of the initial extraction step. The application of high-frequency sound waves creates cavitation bubbles in the solvent. dntb.gov.uanih.gov The collapse of these bubbles near the plant cell walls causes cell disruption, facilitating the release of intracellular contents and significantly increasing the extraction yield of flavonoids in a shorter amount of time and often at lower temperatures compared to conventional methods. mdpi.comnih.gov Studies on Broussonetia papyrifera have demonstrated the effectiveness of UAE for extracting total flavonoids. mdpi.com

LC-MS/MS-Based Molecular Networking is a powerful high-throughput strategy for identifying and targeting specific compounds within a complex mixture. acs.orgmdpi.com This technique uses liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to generate fragmentation data for all the molecules in an extract. thieme-connect.comikm.org.my Computational tools like the Global Natural Product Social Molecular Networking (GNPS) platform then organize this data, clustering molecules with similar fragmentation patterns together. acs.orgmdpi.com By comparing the fragmentation patterns to known compounds in spectral libraries or to previously isolated analogues, researchers can "dereplicate" or tentatively identify compounds like this compound in the crude extract before attempting isolation. This bioassay-guided or chemo-guided approach allows for a more targeted and efficient purification process, avoiding the laborious isolation of known or uninteresting substances. acs.orgthieme-connect.com

Automated Preparative Chromatography systems represent another leap in throughput. springernature.com These systems automate the repetitive and labor-intensive process of HPLC-based fractionation. springernature.comrsc.org By integrating auto-samplers, gradient pumps, and fraction collectors, these platforms can process numerous samples and fractions with minimal manual intervention, significantly accelerating the purification of target compounds from pre-fractionated extracts. springernature.comnih.gov

Biosynthetic Pathways and Precursors of Kazinol Q

Overview of Flavan (B184786) Biosynthesis in Broussonetia kazinoki

The journey to Kazinol Q begins with the general flavonoid biosynthetic pathway, a well-established route in many plants, including those of the Broussonetia genus. doi.orgmdpi.com This pathway starts with primary metabolites and, through a series of enzymatic reactions, constructs the characteristic C6-C3-C6 backbone of all flavonoids. mdpi.comnih.gov

The biosynthesis initiates with the amino acid L-phenylalanine, which is derived from the shikimate pathway. A sequence of enzymes, including phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL), converts L-phenylalanine into 4-coumaroyl-CoA. mdpi.commdpi.com This molecule serves as a critical entry point into the flavonoid pathway.

The first committed step involves the enzyme chalcone (B49325) synthase (CHS). CHS catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a naringenin (B18129) chalcone. mdpi.comnih.gov Subsequently, chalcone isomerase (CHI) facilitates the stereospecific cyclization of the chalcone into a flavanone (B1672756), typically naringenin. mdpi.complos.org This flavanone is a pivotal intermediate, branching off to various flavonoid classes. For the formation of flavans like this compound, the flavanone undergoes further enzymatic modifications, including reduction steps, to form the basic flavan skeleton before subsequent decorations like prenylation occur. Transcriptome analyses of Broussonetia kazinoki and its hybrids have identified the genes encoding key enzymes like CHS and CHI, confirming the activity of this core pathway within the plant. plos.orgsemanticscholar.orgresearchgate.net

Identification of Key Enzymatic Steps in this compound Formation

The unique structure of this compound, a diprenylated flavan, points to specific enzymatic steps that occur after the formation of the basic flavan core. The most critical of these are the prenylation reactions, which involve the attachment of two dimethylallyl (prenyl) groups to the flavan skeleton. nih.gov

These reactions are catalyzed by a class of enzymes known as prenyltransferases (PTs). frontiersin.org These enzymes utilize a prenyl donor, most commonly dimethylallyl diphosphate (B83284) (DMAPP), which is synthesized via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. mdpi.commdpi.com The prenyltransferase catalyzes a Friedel-Crafts alkylation reaction, attaching the lipophilic prenyl group to electron-rich positions on the flavonoid ring. nih.gov

While the specific prenyltransferases responsible for this compound biosynthesis have not been isolated and characterized from Broussonetia kazinoki, the structure of this compound suggests a multi-step process:

Flavan core formation: A flavanone intermediate, likely naringenin, is reduced to form a flavan backbone.

Stepwise Prenylation: Two separate prenylation events occur, catalyzed by one or more specific prenyltransferases. These enzymes would recognize the flavan substrate and attach the DMAPP-derived prenyl groups at specific positions on the A and B rings to yield the final this compound structure.

The existence of numerous other prenylated flavonoids in Broussonetia species, such as kazinol A, B, and U, implies the presence of a suite of prenyltransferases with varying substrate and regiospecificity, which contributes to the chemical diversity of this genus. doi.orgresearchgate.net

Genetic Regulation of Biosynthetic Genes Involved in this compound Production

The production of this compound is tightly controlled at the genetic level. The expression of the biosynthetic genes—from the initial phenylpropanoid pathway (PAL, C4H, 4CL) to the flavonoid-specific enzymes (CHS, CHI) and the crucial prenyltransferases—is coordinately regulated. biorxiv.org

Transcriptome studies in Broussonetia species have shed light on this complex regulation. plos.orgfrontiersin.org The expression of flavonoid biosynthesis genes is often controlled by a combination of transcription factors, primarily from the MYB and bHLH families. nih.gov These transcription factors can act as master switches, activating or repressing the entire pathway in response to developmental cues (e.g., tissue-specific accumulation in roots) or environmental stresses.

For instance, analysis of gene expression in different tissues of paper mulberry has shown that genes for CHS and CHI are differentially expressed, indicating tissue-specific regulation of the flavonoid pathway. plos.org It is hypothesized that the genes responsible for the later steps of this compound biosynthesis, particularly the specific prenyltransferases, are likely under the control of similar regulatory networks. This ensures that the compound is produced in the correct tissue (roots) and at the appropriate time. While specific regulators for the this compound pathway await discovery, the general framework for flavonoid gene regulation provides a strong model for how its synthesis is controlled. frontiersin.org

Precursor Incorporation Studies and Metabolic Labeling

A powerful method to definitively trace a biosynthetic pathway is through precursor incorporation and metabolic labeling experiments. This technique involves feeding the organism a precursor molecule that has been labeled with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, or ³H). By tracking the position of the label in the final natural product, the precise route of biosynthesis can be mapped.

While specific metabolic labeling studies for this compound have not been reported in the available literature, this methodology has been successfully applied to elucidate the biosynthesis of other complex molecules in Broussonetia kazinoki. For example, the biosynthetic route of broussonetines, a class of alkaloids from the same plant, was verified by feeding the plant [1-¹³C]glucose and analyzing the labeling pattern in the isolated alkaloids using NMR spectroscopy. doi.org

A similar experimental strategy could be employed for this compound:

Labeled Precursor Feeding: Labeled L-phenylalanine or other potential precursors could be supplied to B. kazinoki root cultures.

Isolation and Analysis: this compound would be isolated from the tissues, and advanced analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy would be used to determine the exact location and incorporation pattern of the isotopic label.

Such studies would provide irrefutable evidence for the precursors of the flavan skeleton and the sequence of enzymatic modifications, confirming the proposed biosynthetic pathway.

Comparative Biosynthetic Analysis with Related Prenylated Flavans

The genus Broussonetia is a rich source of structurally diverse prenylated flavans, including Kazinol A, B, C, E, and U, among others. doi.orgresearchgate.netmuni.cz A comparative analysis of their biosynthesis provides insights into the enzymatic machinery that generates this chemical diversity.

The key differences in the biosynthesis of these related compounds arise primarily from the activity of different prenyltransferases. While all these compounds share a common flavan core derived from the general flavonoid pathway, the number, position, and sometimes the type (e.g., geranyl vs. prenyl) of the attached isoprenoid side chains vary.

| Feature | This compound | Other Kazinols (e.g., Kazinol A, B, U) |

| Flavan Core | Common flavan skeleton | Common flavan skeleton |

| Prenylation | Diprenylated | Mono-, di-, or differently substituted prenyl groups |

| Key Enzymes | Requires specific prenyltransferases for its unique substitution pattern | Requires a different set of prenyltransferases with distinct regio- and substrate-specificities |

This suggests an "enzymatic toolkit" in Broussonetia kazinoki, where a family of related but distinct prenyltransferase genes evolved to produce a variety of compounds. nih.gov Each enzyme likely exhibits a specific affinity for the flavan substrate and catalyzes prenylation at a particular position. For example, the enzyme responsible for the first prenylation might create an intermediate that is then accepted by a second, different enzyme to add the second prenyl group, as seen in this compound. The study of various prenyltransferases from other plants shows that they often have strict substrate specificity, which supports this model of diversification. frontiersin.orgmdpi.com This combinatorial biosynthesis allows the plant to generate a wide array of specialized metabolites from a common set of precursors.

Molecular Mechanisms of Action of Kazinol Q in Cellular Systems

Epigenetic Modulatory Activities of Kazinol Q

This compound exerts its influence on the epigenome predominantly through its interaction with the enzymes responsible for DNA methylation.

This compound has been characterized as an inhibitor of DNMT1, an enzyme crucial for maintaining DNA methylation patterns following cell division. This inhibitory action disrupts the typical methylation process, leading to significant downstream effects on gene expression.

The inhibitory effect of this compound on DNMT1 is concentration-dependent. Research has identified this compound as an inhibitor of recombinant DNMT1 with an IC50 value of 7 μM. frontiersin.orgnih.gov This indicates that at a concentration of 7 micromolar, this compound can inhibit 50% of the DNMT1 enzyme's activity in a controlled experimental setting. The antiproliferative activity of this compound has been attributed, at least in part, to this dose-dependent inhibition of DNMT1. nih.gov

Interactive Data Table: DNMT1 Inhibition by this compound

| Compound | Target Enzyme | IC50 Value |

|---|---|---|

| This compound | DNMT1 | 7 µM |

Molecular modeling studies have elucidated the mechanism by which this compound inhibits DNMT1 activity. It is suggested that this compound functions as a competitive inhibitor, directly competing with the cytosine substrate for binding within the active site of the DNMT1 enzyme. frontiersin.orgmdpi.com This mode of action is comparable to that of other natural compounds like (-)-epigallocatechin-3-gallate (EGCG). frontiersin.org By occupying the active site, this compound effectively blocks the transfer of a methyl group to cytosine residues on the DNA, thereby preventing methylation.

The inhibition of DNMT1 by this compound leads to the passive demethylation of DNA, which can reactivate the expression of genes that were previously silenced by hypermethylation. frontiersin.orgmdpi.com A notable example of this is the re-expression of the E-cadherin gene (CDH1) in MDA-MB-231 breast cancer cells following treatment with this compound. frontiersin.orgmdpi.com E-cadherin is a tumor suppressor gene that is often silenced by DNA methylation in various cancers. Its reactivation through DNMT1 inhibition highlights the potential of this compound to modulate the expression of cancer-related genes. frontiersin.org

The competitive binding of this compound to the cytosine-binding pocket of DNMT1 suggests a direct inhibitory mechanism that is independent of the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction that can itself have an inhibitory effect on DNMTs. By directly competing with the substrate, this compound's inhibitory action is not reliant on the accumulation of SAH. This direct competition mechanism is a key feature of its function as a DNMT1 inhibitor. frontiersin.org

Histone deacetylases (HDACs) are another critical family of enzymes involved in epigenetic regulation, primarily by removing acetyl groups from histone proteins, which leads to a more condensed chromatin structure and transcriptional repression. While other flavonoids have been investigated for their effects on HDAC activity, there is currently a lack of scientific literature and research data specifically examining the modulatory activities of this compound on HDAC enzymes. Therefore, the direct impact of this compound on HDAC activity remains an unexplored area of research.

Inhibition of DNA Methyltransferase 1 (DNMT1) Activity

Induction of Programmed Cell Death Pathways

This compound influences cell fate by activating distinct programmed cell death pathways, namely apoptosis and necrosis, depending on the cellular context and the presence of co-factors.

This compound has been demonstrated to suppress the proliferation of various malignant cell lines, in part by inducing apoptosis. nih.govnih.gov This programmed cell death mechanism is particularly evident in studies involving human breast cancer (MCF-7) and prostate cancer (LNCaP) cells. nih.govnih.govnih.gov

The pro-apoptotic activity of this compound is linked to its ability to modulate the expression of specific genes and proteins involved in cancer progression and cell survival. A key mechanism is the reactivation of genes that have been silenced by DNA methylation. nih.gov For instance, this compound has been shown to restore the expression of the E-cadherin gene (CDH1) in MDA-MB-231 breast cancer cells. nih.govnih.gov E-cadherin is a crucial cell adhesion protein, and its loss is a hallmark of epithelial-mesenchymal transition (EMT), a process that facilitates cancer metastasis. By reactivating its expression, this compound can help reverse this malignant phenotype.

| Gene/Protein | Cancer Cell Line | Effect of this compound | Reference |

|---|---|---|---|

| E-cadherin (CDH1) | MDA-MB-231 (Breast Cancer) | Reactivation of expression | nih.govnih.gov |

A central element of this compound's mechanism of action is its inhibitory effect on DNA methyltransferase 1 (DNMT1). nih.govnih.gov DNMT1 is an enzyme responsible for maintaining DNA methylation patterns during cell division. frontiersin.org In many cancers, hypermethylation of promoter regions of tumor suppressor genes by DNMT1 leads to their silencing. frontiersin.org

This compound acts as a direct inhibitor of DNMT1, with a reported IC50 of 7 μM. nih.gov Molecular modeling suggests that it competitively inhibits DNMT activity by interfering with cytosine binding. nih.govnih.gov This inhibition leads to the demethylation and subsequent reactivation of methylation-silenced tumor suppressor genes, such as CDH1. nih.govnih.gov The critical role of DNMT1 inhibition in the apoptotic cascade initiated by this compound is underscored by findings that the ectopic expression of DNMT1 in cancer cells confers protection against this compound-induced cell death. nih.gov Therefore, the inhibition of DNMT1 is a key event that links this compound to the induction of apoptosis in malignant cells. nih.gov

In addition to apoptosis, this compound can induce another form of cell death, necrosis, under specific conditions. mdpi.com Studies on human gastric carcinoma SCM-1 cells have shown that treatment with this compound alone can significantly increase the number of both apoptotic and necrotic cells. mdpi.com

The necrotic effects of this compound are significantly potentiated when combined with certain metal ions, particularly copper (Cu(II)). nih.govnih.gov Co-treatment of gastric carcinoma SCM-1 cells with this compound and Cu(II) leads to a substantial decrease in cell viability and a marked enhancement of necrosis compared to treatment with either agent alone. mdpi.comnih.govnih.gov This synergistic effect suggests that this compound has a potentiating effect on Cu(II)-induced cell death, shifting the primary mode of death towards necrosis. nih.gov The underlying mechanism for this enhanced necrosis is linked to a significant increase in the generation of hydrogen peroxide (H₂O₂). mdpi.comnih.govnih.gov

Necrosis Induction in Specific Cellular Contexts

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Response

This compound exhibits pro-oxidant activity, contributing to its cytotoxic effects through the generation of reactive oxygen species (ROS) and the induction of oxidative stress. nih.govmdpi.comnih.gov The compound's ability to cause DNA damage is associated with the production of ROS. nih.gov

The interaction of this compound with Cu(II) is particularly effective at increasing ROS levels. nih.gov Specifically, the combination of this compound and Cu(II) enhances the production of hydrogen peroxide (H₂O₂) in SCM-1 cells. mdpi.comnih.govnih.gov This surge in H₂O₂ levels induces significant oxidative damage, which in turn triggers cell death pathways. mdpi.com This increased oxidative stress is a key factor in the enhanced necrotic cell death observed upon co-treatment with this compound and Cu(II). mdpi.comnih.gov Therefore, the generation of ROS represents a crucial mechanism through which this compound, alone or in combination with co-factors like copper, exerts its anticancer effects. nih.govnih.gov

ROS-Dependent Cell Death Mechanisms

This compound has been shown to induce cell death through mechanisms dependent on reactive oxygen species (ROS). The pro-oxidant activity of this flavan (B184786) is particularly evident in the presence of metal ions like copper (Cu(II)). When combined with Cu(II), this compound significantly enhances the induction of cell death in gastric carcinoma SCM-1 cells. mdpi.com Research indicates that this cytotoxic effect is mediated through increased oxidative stress. mdpi.com Specifically, the co-treatment of this compound and Cu(II) leads to a substantial increase in the generation of hydrogen peroxide (H2O2), which in turn causes apoptotic and necrotic cell death. mdpi.com While this compound alone can induce some level of apoptosis and necrosis, its combination with Cu(II) significantly potentiates necrotic cell death. mdpi.com

Modulation of H2O2 and O2- Production

The pro-oxidant activity of this compound involves the modulation of specific reactive oxygen species, namely hydrogen peroxide (H2O2) and superoxide (B77818) anion (O2-). In the presence of Cu(II), this compound facilitates a DNA breakage reaction where the involvement of H2O2 and O2- has been established. mdpi.com The role of H2O2 in this process is confirmed by the inhibition of DNA breakage by catalase, an enzyme that decomposes H2O2. Conversely, the involvement of O2- is suggested by the fact that superoxide dismutase (SOD), which converts O2- to H2O2, reveals DNA breakage. mdpi.com Furthermore, studies in SCM-1 cells have demonstrated that treatment with this compound in the presence of Cu(II) leads to an increased production of H2O2, thereby enhancing oxidative damage and subsequent cell death. mdpi.com

Induction of DNA Breakage in Oxidative Environments

This compound, particularly in combination with Cu(II), is capable of inducing DNA strand scission. This effect has been observed using agarose (B213101) gel electrophoresis with supercoiled plasmid DNA. mdpi.com While this compound alone does not significantly induce DNA damage, its combination with Cu(II) leads to a concentration-dependent increase in DNA breakage. mdpi.com This suggests that this compound possesses pro-oxidant properties that are enhanced in an oxidative environment facilitated by the presence of copper ions. The mechanism of DNA damage is linked to the generation of reactive oxygen species, as evidenced by the partial inhibition of DNA degradation by neocuproine, a copper chelator. mdpi.com

Influence on Cell Proliferation and Cell Cycle Progression

Antiproliferative Effects in Cancer Cell Models

This compound has demonstrated significant antiproliferative effects in various cancer cell models. Research has shown that it can suppress the proliferation of MCF-7 breast cancer cells and LNCaP prostate cancer cells. nih.gov The mechanism behind this antiproliferative activity is, at least in part, due to the induction of apoptosis. nih.gov Additionally, this compound has been found to be cytotoxic to gastric carcinoma SCM-1 cells, with increasing concentrations leading to increased cell death. mdpi.com The antiproliferative effects of this compound are linked to its ability to inhibit DNA methyltransferase 1 (DNMT1), an enzyme that plays a crucial role in gene silencing and cancer development. nih.gov

| Cell Line | Cancer Type | Observed Effects | Reference |

|---|---|---|---|

| MCF-7 | Breast Cancer | Suppressed proliferation, apoptosis induction | nih.gov |

| LNCaP | Prostate Cancer | Suppressed proliferation, apoptosis induction | nih.gov |

| SCM-1 | Gastric Carcinoma | Increased cell death with increased concentrations | mdpi.com |

| MDA-MB-231 | Breast Cancer | Reactivation of E-cadherin expression | nih.gov |

Investigation of Cell Cycle Arrest Mechanisms (e.g., G0/G1 phase)

While this compound has been shown to have clear antiproliferative effects through the induction of apoptosis, the specific mechanisms related to cell cycle arrest, particularly in the G0/G1 phase, are not yet fully elucidated in the available scientific literature. Current studies have focused more on its role in inducing programmed cell death as a means of inhibiting cancer cell growth. nih.gov Further research is required to determine if this compound directly influences the cell cycle machinery to arrest cells in specific phases, such as G0/G1, which would be a significant aspect of its anticancer properties.

Exploration of Other Potential Molecular Targets and Signaling Pathways (Based on related Kazinols)

While direct evidence for other molecular targets of this compound is limited, studies on related kazinol compounds provide insights into potential pathways that may also be modulated by this compound.

Kazinol C , for instance, has been shown to activate AMP-activated protein kinase (AMPK) in HT-29 colon cancer cells. nih.govspandidos-publications.com This activation leads to the induction of apoptosis and inhibition of cell migration. nih.govspandidos-publications.com AMPK is a crucial regulator of cellular energy homeostasis and its activation can have antitumorigenic effects. Furthermore, at lower concentrations, Kazinol C can induce autophagy through endoplasmic reticulum stress-mediated unfolded protein response signaling in both normal and cancer cell lines. tandfonline.com

These findings suggest that the AMPK signaling pathway could be a potential target for this compound as well, given the structural similarities among kazinols. Further investigation into the effects of this compound on AMPK activation and autophagy is warranted to broaden the understanding of its molecular mechanisms.

| Related Compound | Molecular Target/Pathway | Observed Effect | Cell Line | Reference |

|---|---|---|---|---|

| Kazinol C | AMP-activated protein kinase (AMPK) | Activation, induction of apoptosis, inhibition of migration | HT-29 (Colon Cancer) | nih.govspandidos-publications.com |

| Kazinol C | Endoplasmic Reticulum Stress-mediated Signaling | Induction of autophagy | Various normal and cancer cell lines | tandfonline.com |

AMP-activated Protein Kinase (AMPK) Pathway Modulation

Currently, there is a lack of direct scientific evidence specifically investigating the modulation of the AMP-activated Protein Kinase (AMPK) pathway by this compound. While studies on other compounds from the same plant, Broussonetia kazinoki, such as Kazinol C, have demonstrated AMPK activation, similar effects have not yet been reported for this compound. Further research is required to determine if this compound shares this mechanism of action with its structural analogs.

Endoplasmic Reticulum Stress and Unfolded Protein Response Signaling

Direct research into the effects of this compound on endoplasmic reticulum (ER) stress and the unfolded protein response (UPR) is not available in the current body of scientific literature. Studies on the related compound, Kazinol C, have indicated an induction of autophagy through ER stress-mediated UPR signaling. However, it remains to be experimentally verified whether this compound exerts similar effects on these cellular stress response pathways.

Modulation of Nitric Oxide (NO) Production

The impact of this compound on the production of nitric oxide (NO) has not been a subject of specific investigation in published research. The cellular signaling pathways involving NO are complex, and the potential for this compound to modulate these pathways is an area that warrants future scientific exploration.

Tyrosinase Inhibition Activity

There is currently no direct evidence in the scientific literature to suggest that this compound possesses tyrosinase inhibition activity. While other flavonoids have been identified as tyrosinase inhibitors, this specific activity has not been documented for this compound.

Antiosteoclastogenic Activities

Specific studies on the antiosteoclastogenic activities of this compound are not present in the available scientific literature. Research on extracts from Broussonetia kazinoki has identified other compounds, such as broussonols F, G, and K, that exhibit strong, dose-dependent antiosteoclastogenic activities. However, the potential for this compound to influence osteoclast formation and function has not yet been determined.

Preclinical Pharmacological Investigations of Kazinol Q

In Vitro Efficacy Studies in Diverse Malignant Cell Lines

Kazinol Q has demonstrated notable antiproliferative and pro-apoptotic effects across a range of cancer cell lines, indicating a broad spectrum of potential activity. These effects are primarily attributed to its ability to induce apoptosis and inhibit critical cellular processes required for cancer cell survival and growth.

Breast Cancer Cell Line Responses (e.g., MCF-7, MDA-MB-231)

In vitro studies have shown that this compound can suppress the proliferation of human breast cancer cells. nih.gov Specifically, it has been observed to inhibit the growth of the estrogen receptor-positive MCF-7 cell line through the induction of apoptosis. nih.govnih.gov Furthermore, in the triple-negative MDA-MB-231 breast cancer cell line, this compound's inhibitory action is linked to its epigenetic activity, where it can reactivate the expression of the tumor-suppressing gene E-cadherin (CDH1). nih.govnih.gov This reactivation is a key finding, as the silencing of this gene is a hallmark of cancer progression.

Prostate Cancer Cell Line Responses (e.g., LNCaP)

Similar to its effects on breast cancer cells, this compound has been shown to suppress the proliferation of the androgen-sensitive human prostate cancer cell line, LNCaP. nih.gov The primary mechanism identified for this antiproliferative effect is the induction of apoptosis. nih.govnih.gov The ability of this compound to trigger programmed cell death in LNCaP cells highlights its potential as a subject for further investigation in prostate cancer contexts.

Gastric Carcinoma Cell Line Responses (e.g., SCM-1)

Research on the human gastric carcinoma cell line SCM-1 has revealed a distinct mechanism of action for this compound. Studies have demonstrated that this compound can induce DNA breakage, and this effect is significantly enhanced in the presence of cupric ion (Cu(II)). nih.govnih.govresearchgate.net The co-treatment of SCM-1 cells with this compound and Cu(II) leads to a significant decrease in cell viability. nih.govnih.gov This enhanced cytotoxicity is attributed to the increased production of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂), which promotes cell death via necrosis. nih.govnih.govresearchgate.net

Colon Cancer Cell Line Responses (e.g., HT-29 - inferred from related Kazinols)

While direct studies on this compound's effect on the HT-29 colon cancer cell line are limited in the reviewed literature, research on the closely related compound, Kazinol C, provides valuable insights. Kazinol C, also isolated from Broussonetia kazinoki, has been shown to significantly attenuate the growth and viability of HT-29 colon cancer cells. spandidos-publications.comnih.gov High concentrations of Kazinol C were found to increase cell death, and it also inhibited cancer cell migration and anchorage-independent growth, key markers of metastatic potential. spandidos-publications.comnih.gov These effects are mediated through the activation of AMP-activated protein kinase (AMPK), suggesting a potential pathway that could be relevant for other kazinol compounds. spandidos-publications.comnih.gov

Leukemia and Myeloma Cell Line Responses

Based on the reviewed scientific literature, there is currently a lack of specific preclinical data detailing the in vitro efficacy of the isolated compound this compound on leukemia and myeloma cell lines. While studies have investigated various extracts and other compounds on these hematological malignancies, the direct effects of this compound remain an area for future investigation.

In Vitro Efficacy of this compound and Related Compounds

| Compound | Cell Line | Cancer Type | Observed Effects | Reference |

|---|---|---|---|---|

| This compound | MCF-7 | Breast Cancer (ER+) | Suppressed proliferation via apoptosis induction. | nih.govnih.gov |

| This compound | MDA-MB-231 | Breast Cancer (Triple-Negative) | Reactivated E-cadherin (CDH1) gene expression. | nih.govnih.gov |

| This compound | LNCaP | Prostate Cancer | Suppressed proliferation via apoptosis induction. | nih.govnih.gov |

| This compound | SCM-1 | Gastric Carcinoma | Decreased cell viability, enhanced by Cu(II) via ROS-mediated necrosis. | nih.govnih.govresearchgate.net |

| Kazinol C (related) | HT-29 | Colon Cancer | Attenuated cell growth and viability; inhibited migration. | spandidos-publications.comnih.gov |

Gene Reactivation Studies in Methylation-Silenced Models

A significant aspect of this compound's preclinical profile is its role as an epigenetic modulator. DNA methylation is a key epigenetic mechanism that can lead to the silencing of tumor suppressor genes, contributing to cancer development. mdpi.com this compound has been identified as a direct inhibitor of DNA methyltransferase 1 (DNMT1), the enzyme responsible for maintaining methylation patterns during cell division. nih.govmdpi.com

In studies using the MDA-MB-231 breast cancer cell line, a model known for methylation-silenced genes, this compound demonstrated its ability to inhibit DNMT activity. nih.govnih.gov This inhibition led to the subsequent reactivation of the E-cadherin (CDH1) gene, a critical tumor suppressor involved in cell adhesion. nih.govnih.gov The loss of E-cadherin is a key step in the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become mobile and metastatic. Molecular modeling suggests that this compound achieves this by competing with cytosine for binding to the DNMT enzyme, a mechanism similar to that of the well-known epigenetic modulator epigallocatechin-3-gallate (EGCG). nih.gov The role of DNMT1 inhibition in this compound's antiproliferative effects was further supported by findings that ectopic expression of DNMT1 protected cancer cells from this compound-induced cell death. nih.gov

Epigenetic Activity of this compound

| Activity | Target Enzyme | Mechanism | Outcome | Cell Model | Reference |

|---|---|---|---|---|---|

| Gene Reactivation | DNMT1 | Direct inhibition (IC50 of 7 μM), competes with cytosine binding. | Reactivation of methylation-silenced E-cadherin (CDH1) gene. | MDA-MB-231 | nih.govnih.gov |

E-cadherin Gene Expression Restoration

This compound has been identified as an inhibitor of DNA methyltransferase (DNMT), specifically targeting the enzyme DNMT1. nih.gov This inhibition has direct consequences on the expression of genes silenced by DNA hypermethylation, a common epigenetic alteration in cancer. A key finding in preclinical studies is the ability of this compound to reactivate the expression of the E-cadherin gene (CDH1). nih.govmdpi.com

In MDA-MB-231 breast cancer cells, a cell line where E-cadherin expression is known to be silenced by DNA methylation, treatment with this compound led to the restoration of its expression. nih.govnih.gov E-cadherin is a crucial cell adhesion protein, and its loss is a hallmark of the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become motile and invasive. sci-hub.sewikipedia.org The mechanism by which this compound achieves this is by inhibiting DNMT1, which prevents the methylation of the CDH1 gene promoter. nih.govsci-hub.se This demethylation allows for the transcriptional machinery to access the gene, leading to its re-expression. sci-hub.se The restoration of E-cadherin can, in principle, revert the mesenchymal phenotype and suppress the invasive potential of cancer cells.

Studies have confirmed that this compound's inhibitory effect on DNMT1 is a primary factor in its anticancer activities, including the re-expression of tumor suppressor genes like E-cadherin. sci-hub.se Molecular modeling suggests that this compound inhibits DNMT activity by competing with cytosine for the enzyme's binding site, a mechanism similar to that of another natural compound, (-)-epigallocatechin-3-gallate (EGCG). nih.gov

Table 1: Effect of this compound on E-cadherin (CDH1) Gene Expression

| Cell Line | Finding | Mechanism | Reference |

|---|---|---|---|

| MDA-MB-231 (Breast Cancer) | Reactivated the expression of the DNA methylation-silenced E-cadherin gene. | Inhibition of DNA methyltransferase 1 (DNMT1), leading to promoter demethylation. | nih.gov, mdpi.com, nih.gov |

p16 (CDKN2A) Gene Expression Restoration (Inferred from DNMTi class)

While direct studies demonstrating this compound's ability to restore p16 (encoded by the CDKN2A gene) expression are not available in the reviewed literature, this effect can be inferred from its validated mechanism as a DNA methyltransferase inhibitor (DNMTi). nih.govfrontiersin.org The CDKN2A gene is a critical tumor suppressor that is frequently silenced in various cancers through the hypermethylation of its promoter region. scipedia.comradiopaedia.org

The restoration of CDKN2A expression is a known mechanism of action for other natural product-derived DNMT inhibitors. nih.gov For instance:

Quercetin , a flavonoid, has been shown to reverse the hypermethylation of the CDKN2A gene promoter in human colon cancer cells. nih.gov

Extracts from the Annurca apple led to reduced promoter DNA methylation for the CDKN2A gene, attributed to a downregulation of DNMT protein levels. nih.gov

(-)-epigallocatechin-3-gallate (EGCG) , which shares a similar DNMT-inhibiting mechanism with this compound, has been reported to reactivate the silenced CDKN2A gene in skin cancer cells. nih.govnih.gov

Given that this compound functions as a DNMT1 inhibitor, it is mechanistically plausible that it could induce the demethylation and subsequent re-expression of the p16 (CDKN2A) gene in cancer cells where it has been epigenetically silenced. nih.govscipedia.com This would represent another avenue through which this compound exerts its anti-proliferative effects, by restoring a key regulator of the cell cycle. scipedia.com

Combinatorial Preclinical Studies with Epigenetic Modulators

There is a strong preclinical rationale for combining DNMT inhibitors, like this compound, with histone deacetylase (HDAC) inhibitors. researchgate.net While specific studies on the combination of this compound and HDAC inhibitors were not identified, the synergy between these two classes of epigenetic drugs is a well-established concept in cancer therapy research. researchgate.netmdpi.com

Gene silencing in cancer often involves both DNA hypermethylation and histone deacetylation, which work together to create a condensed, transcriptionally repressive chromatin state. researchgate.net

DNMT inhibitors (e.g., this compound) work by reversing DNA methylation.

HDAC inhibitors work by increasing histone acetylation, which helps to create a more open and transcriptionally active chromatin structure.

The combined use of a DNMT inhibitor and an HDAC inhibitor can have a synergistic effect in reactivating silenced tumor suppressor genes. researchgate.net The DNMT inhibitor first removes the methyl marks from the DNA, and the HDAC inhibitor then ensures the associated histones are acetylated, leading to a more robust and sustained gene re-expression than could be achieved with either agent alone. This combination can lead to enhanced anti-proliferative effects and induction of apoptosis. researchgate.net

Preclinical research has investigated the interaction of this compound with other agents that induce cell death. One study examined its interaction with copper (Cu(II)), demonstrating that this compound can significantly enhance the cytotoxicity induced by cupric ions in gastric carcinoma SCM-1 cells. mdpi.com The mechanism involves the generation of reactive oxygen species (ROS). The combination of this compound and Cu(II) led to increased DNA damage compared to either agent alone. mdpi.com

While Cu(II) is not a conventional chemotherapeutic agent, this study highlights this compound's potential to act as a pro-oxidant and synergize with agents that kill cancer cells via oxidative stress. mdpi.com The general principle of combining epigenetic modulators with standard chemotherapy is to enhance efficacy or overcome resistance. nih.gov As a DNMT inhibitor, this compound could theoretically be combined with traditional chemotherapeutic drugs to sensitize cancer cells to treatment, although specific preclinical studies with agents like taxanes or platinum-based drugs have not been reported. nih.govfenben.pro

Table 2: Preclinical Interaction Study of this compound

| Interacting Agent | Cell Line | Observed Effect | Mechanism | Reference |

|---|---|---|---|---|

| Cupric Ion (Cu(II)) | SCM-1 (Gastric Carcinoma) | Significantly potentiated cytotoxicity and enhanced necrosis. | Increased generation of reactive oxygen species (ROS), leading to greater DNA damage. | mdpi.com |

In Vivo Preclinical Model Studies (Non-Human, Excluding Toxicity and Dosage)

As of the current literature reviewed, specific in vivo studies using xenograft models to evaluate the effect of this compound on tumor growth have not been reported. The available research has focused primarily on in vitro cancer cell line models. nih.govnih.govfrontiersin.org

However, the in vitro findings provide a strong mechanistic basis to suggest potential in vivo efficacy. Studies have shown that this compound suppresses the proliferation of human breast cancer (MCF-7) and prostate cancer (LNCaP) cells. nih.govfrontiersin.org This anti-proliferative effect is mediated, at least in part, through the induction of apoptosis (programmed cell death). nih.gov The fundamental mechanism underlying these effects is the inhibition of DNMT1. nih.govnih.gov Ectopic expression (forced overexpression) of DNMT1 in cells was shown to protect them from this compound-induced cell death, confirming that DNMT1 inhibition is a key component of its anti-cancer activity. nih.gov

Given that other DNMT inhibitors have demonstrated the ability to inhibit tumor growth in xenograft models, it is plausible that this compound would exhibit similar activity. researchgate.net The proposed in vivo mechanism would involve the inhibition of DNMT1 within the tumor, leading to the re-expression of silenced tumor suppressor genes (like CDH1 and potentially CDKN2A), which in turn would inhibit cancer cell proliferation, induce apoptosis, and ultimately slow or reverse tumor growth.

Epigenetic Modulation in Animal Tissues

Current scientific literature, based on extensive database searches, does not provide specific data on the epigenetic modulatory effects of this compound in animal tissues. Preclinical research on this compound has primarily been conducted using in vitro models, specifically human cancer cell lines.

These in vitro studies have demonstrated that this compound functions as a DNA methyltransferase 1 (DNMT1) inhibitor. mdpi.comfrontiersin.orgresearchgate.net In human breast cancer cell lines, such as MDA-MB-231, treatment with this compound led to the reactivation of the E-cadherin (CDH1) gene, which is often silenced by DNA methylation in cancer. nih.govnih.govnih.gov While one review mentions the potential for natural compounds to prevent carcinogenesis in models like the mouse TRAMP prostate cancer model, it does not present direct evidence of this compound being tested or effective in this in vivo setting. nih.gov Therefore, the translation of this compound's epigenetic activity from cell-based assays to whole-organism animal models remains an uninvestigated area.

Comparative Efficacy Analysis with Reference Epigenetic Compounds (e.g., EGCG, Curcumin (B1669340), Nanaomycin (B8674348) A)

This compound is one of several natural compounds identified as epigenetic modulators, specifically targeting DNA methylation. A comparative analysis with other well-known epigenetic agents such as (-)-epigallocatechin-3-gallate (EGCG), curcumin, and nanaomycin A reveals differences in their enzymatic targets, potency, and the extent of their investigation in preclinical models.

Mechanism of Action and Potency:

This compound has been identified as an inhibitor of DNA methyltransferase 1 (DNMT1) with a reported half-maximal inhibitory concentration (IC50) of 7 µM. frontiersin.orgresearchgate.net Molecular modeling suggests its mechanism is similar to that of EGCG, involving competition with cytosine for the enzyme's binding site. mdpi.comnih.gov

EGCG, a major polyphenol in green tea, also inhibits DNMT1. nih.gov Its potency varies across studies, with reported IC50 values ranging from 0.21 to 20 µM. nih.govxiahepublishing.com Curcumin, derived from Curcuma longa, is another potent DNMT1 inhibitor, reported to covalently block the enzyme's catalytic site with an IC50 of 30 nM. nih.govfrontiersin.org In contrast, Nanaomycin A, a quinone antibiotic isolated from Streptomyces, is a selective inhibitor of DNMT3B, the de novo DNA methyltransferase, with an IC50 of 500 nM. nih.govnih.gov This selectivity for DNMT3B distinguishes it from this compound, EGCG, and curcumin, which primarily target the maintenance methyltransferase DNMT1.

In Vitro and In Vivo Findings:

All four compounds have demonstrated the ability to reactivate the expression of tumor suppressor genes silenced by DNA hypermethylation in various cancer cell lines. nih.govfrontiersin.orgnih.gov However, the extent of in vivo investigation differs significantly. Curcumin has shown efficacy in animal models, with one study noting a 70% decrease in tumor growth in a xenografted MV4-11 mouse model. frontiersin.org Similarly, EGCG's epigenetic effects have been documented in in vivo studies. xiahepublishing.com

Conversely, the in vivo data for Nanaomycin A presents challenges. In a murine model of undifferentiated pleomorphic sarcoma, Nanaomycin A was found to exhibit significant toxicity, rendering it an ineffective therapeutic strategy in that context. biorxiv.orgnih.gov As noted in section 5.4.2, there is currently a lack of published in vivo efficacy data for this compound regarding its epigenetic modulation in animal tissues. While this compound shows promise due to its chemical stability and hydrophobicity compared to EGCG, its preclinical evaluation remains less advanced than that of curcumin or EGCG. nih.gov

Structure Activity Relationship Sar and Computational Studies of Kazinol Q

Identification of Key Pharmacophoric Features for DNMT1 Inhibition

Pharmacophoric features represent the essential spatial arrangement of chemical groups required for a molecule to interact effectively with its target. Studies involving Kazinol Q and other DNMT1 inhibitors aim to delineate these features to guide the design of new compounds with enhanced activity. Molecular modeling analysis suggests that this compound inhibits DNMT activity by competing with cytosine binding. nih.govmdpi.com This indicates that structural elements of this compound that mimic or interfere with cytosine binding are likely key pharmacophoric features. Comparing this compound to other known DNMT1 inhibitors, such as (-)-epigallocatechin-3-gallate (EGCG), which also inhibits DNMT activity by competing with cytosine binding, can help in identifying common pharmacophoric elements. nih.govmdpi.com While specific detailed pharmacophore models for this compound are not extensively detailed in the provided snippets, the competitive binding with cytosine points towards the importance of features that can interact with the DNA binding site of DNMT1.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR modeling seeks to establish a mathematical relationship between the structural properties of a set of compounds and their biological activity. This allows for the prediction of the activity of new, untested compounds based on their structures. While no specific QSAR models for this compound are described in the provided text, QSAR modeling has been successfully applied to other non-nucleoside DNMT1 inhibitors, such as those with indole (B1671886) and oxazoline/1,2-oxazole scaffolds. nih.govexcli.de These studies have identified influential descriptors, such as bond information content and electronegativity, that govern inhibitory activity. nih.govexcli.de Applying similar QSAR methodologies to a series of this compound analogs could help predict their inhibitory potency and guide the synthesis of the most promising candidates.

Molecular Docking and Dynamics Simulations of this compound with Target Proteins (e.g., DNMT1)

Molecular docking and dynamics simulations are powerful computational tools used to predict how a molecule binds to a protein target and to study the stability of the resulting complex. Molecular modeling analysis suggests that this compound inhibits DNMT activity by competing with cytosine binding. nih.govmdpi.com Molecular docking studies of this compound with DNMT1 have been performed and suggest that it inhibits DNMT activity by competing with cytosine binding. sunway.edu.my This involves the molecule fitting into the active site of the enzyme, specifically the region where cytosine would normally bind. Molecular dynamics simulations can further evaluate the stability of the predicted binding pose over time, providing insights into the strength and nature of the interactions between this compound and key amino acid residues in the DNMT1 active site. These simulations can reveal important binding interactions, such as hydrogen bonds or hydrophobic contacts, which are crucial for inhibitory activity.

Synthetic and Derivatization Approaches for Kazinol Q and Its Analogs

Total Synthesis Strategies for Kazinol Q (If published)

As of the current body of scientific literature, a complete total synthesis of this compound has not been published. The structural complexity of this compound, which includes a flavan (B184786) core, multiple chiral centers, and several prenyl groups, presents a significant challenge for de novo chemical synthesis. Such an undertaking would require a multi-step reaction sequence with precise control over stereochemistry and regioselectivity. The development of a total synthesis remains a target for synthetic organic chemists, as it would provide unambiguous structural confirmation and a scalable route to the molecule and its designed analogs.

Semisynthesis and Chemical Modification of Natural this compound

Semisynthesis is a powerful approach that leverages the natural product itself, isolated from a source like Broussonetia kazinoki, as an advanced starting material for chemical modifications. wikipedia.org This method is often more efficient than total synthesis for structurally complex molecules. wikipedia.orgtaylorandfrancis.com The goal of semisynthesis is to create derivatives with enhanced biological activity, improved pharmacokinetic profiles, or to probe structure-activity relationships (SAR). numberanalytics.com

The structure of this compound offers several functional groups amenable to chemical modification:

Phenolic Hydroxyl Groups: The catechol and resorcinol (B1680541) moieties on the flavan skeleton are primary targets for modification. Reactions such as O-alkylation (e.g., methylation) or O-acylation (e.g., acetylation) can be performed to alter the compound's polarity, solubility, and ability to form hydrogen bonds, which can significantly impact its biological activity and metabolic stability.

Prenyl Side Chains: The double bonds within the prenyl groups are susceptible to reactions like hydrogenation, epoxidation, or dihydroxylation. These modifications can influence the molecule's lipophilicity and its interaction with biological targets.

Chroman Ring: The heterocyclic chroman ring could potentially be a target for modification, although this would likely involve more complex reactions that could alter the core scaffold.

Prominent examples of successful drug development using semisynthesis include the anti-cancer agent paclitaxel, derived from 10-deacetylbaccatin III, and the antimalarial drug artemether, derived from artemisinin. wikipedia.org These cases highlight the potential of using naturally occurring scaffolds to generate clinically valuable therapeutics.

Synthesis of Novel this compound Derivatives and Analogs

The creation of novel derivatives and analogs is central to medicinal chemistry for optimizing a lead compound. While specific synthetic routes for this compound analogs are not detailed in the literature, established methods for flavonoid and prenylated phenol (B47542) synthesis can be applied.

Modification of the Aromatic Core: Modern cross-coupling reactions, such as the Suzuki–Miyaura coupling, offer a robust method for creating biaryl linkages. nih.gov This could be applied to a halogenated precursor of this compound to introduce diverse aryl or heteroaryl groups, systematically probing the electronic and steric requirements for biological activity.

Varying Prenyl Groups: The synthesis of analogs with different lipophilic side chains is a common strategy. This can be achieved through Friedel-Crafts-type alkylation reactions using various prenylating agents on a suitable flavonoid precursor. nih.govrsc.org The length and branching of these chains can be altered to fine-tune membrane permeability and target engagement.

Scaffold Hopping and Simplification: More advanced approaches involve synthesizing analogs with significantly different core structures that maintain the key pharmacophoric elements of this compound. This could involve replacing the flavan core with other heterocyclic systems to explore new chemical space and potentially improve properties like synthetic accessibility and patentability.

The synthesis of diverse libraries of analogs is crucial for establishing a comprehensive SAR, which guides the rational design of compounds with superior therapeutic potential. numberanalytics.com

Microbial Transformation of Kazinols for Metabolite Generation

Microbial transformation is an effective biocatalytic tool for generating novel metabolites of natural products under mild and environmentally friendly conditions. numberanalytics.com This technique uses the enzymatic machinery of microorganisms to perform specific chemical reactions, such as hydroxylation, glycosylation, and oxidation, often with high regio- and stereoselectivity that is difficult to achieve through conventional chemistry. rsc.org

While studies on this compound are not available, research on related compounds from Broussonetia kazinoki provides a strong proof-of-concept. A study involving the microbial transformation of Kazinol C and Kazinol F with the fungus Mucor hiemalis resulted in the production of several new metabolites.

Kazinol C was transformed into four different glucosylated metabolites.

Kazinol F yielded one hydroxylated metabolite (Kazinol Y ) and one glucosylated metabolite.

These transformations, particularly glycosylation, significantly increase the polarity and water solubility of the parent compounds, which can improve their bioavailability. thieme-connect.comnih.gov Given these findings, it is highly probable that subjecting this compound to fermentation with Mucor hiemalis or other screened microorganisms would produce novel hydroxylated and glucosylated derivatives. This approach represents a promising strategy for generating a library of this compound analogs with potentially enhanced pharmacological properties.

Structural Diversification Techniques for Lead Optimization

Lead optimization is a critical phase in drug discovery where a promising hit compound, such as this compound, is systematically modified to enhance its drug-like properties. danaher.com The primary goals are to improve potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) characteristics. nih.govnih.gov

Several key strategies can be employed for the structural diversification of this compound:

Structure-Activity Relationship (SAR) Guided Modification: This involves the systematic synthesis of analogs where specific parts of the molecule are altered to understand their contribution to biological activity. For this compound, this would involve modifying the hydroxyl groups, the prenyl chains, and the stereochemistry to build a detailed SAR model.

Pharmacophore-Based Design: This strategy focuses on identifying the essential structural features (the pharmacophore) of this compound responsible for its activity. Once identified, medicinal chemists can design simpler or more synthetically accessible molecules that retain these key features while eliminating structurally superfluous parts, a process known as structural simplification. nih.gov

Bioisosteric Replacement: This technique involves replacing certain functional groups in the molecule with other groups that have similar physical or electronic properties. For example, a hydroxyl group could be replaced with an amine or thiol, or a phenyl ring could be replaced with a thiophene (B33073) or pyridine (B92270) ring. This can lead to improved potency, selectivity, or metabolic stability. nih.gov

Computational and In Silico Methods: Modern drug design heavily relies on computational tools. numberanalytics.com Molecular docking could be used to predict how this compound and its analogs bind to a specific biological target. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, helping to predict the potency of virtual compounds before they are synthesized. creative-biostructure.com

Through these iterative cycles of design, synthesis, and testing, the structure of this compound can be optimized to produce a preclinical drug candidate with a favorable balance of efficacy and safety.

Advanced Analytical Methodologies for Kazinol Q Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS, UV-Vis, IR)

Spectroscopic methods are fundamental in determining the intricate chemical structure of Kazinol Q.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound. While specific NMR data for this compound is not detailed in the provided search results, the use of ¹H NMR is mentioned in the context of determining the location of prenyl groups on the A ring of similar flavonoids. researchgate.net Quantitative NMR (qNMR) is also highlighted as a primary method for the quantification of substances, leveraging the proportionality between peak area and the number of nuclei. researchgate.netfrontiersin.org

Mass Spectrometry (MS) provides essential information about the molecular weight and elemental composition of this compound. jeolusa.com The molecular formula of this compound is C30H38O4, with a monoisotopic mass of 462.277 Da. uni.lu High-resolution MS techniques are critical for distinguishing between thousands of molecules in complex mixtures. pnnl.gov

UV-Visible (UV-Vis) Spectroscopy is employed to study the electronic transitions within the this compound molecule. The UV-Vis spectrum of similar quinone derivatives shows a characteristic broad band centered around 405 nm and a sharp, strong band at 239 nm. rsc.org This technique is valuable for both qualitative and quantitative analysis. mpg.demdpi.com

Infrared (IR) Spectroscopy helps in identifying the functional groups present in this compound by measuring the absorption of infrared radiation. libretexts.org Different functional groups absorb specific frequencies of IR radiation, providing a unique "fingerprint" of the molecule. libretexts.org This method can be used for the analysis of both organic and inorganic compounds. libretexts.orgspectroscopyonline.com

Chromatographic Methods for Purity Assessment and Quantification (e.g., HPLC, GC)

Chromatographic techniques are indispensable for separating this compound from complex mixtures and assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment of non-volatile compounds like this compound. selvita.com It separates components based on their differential partitioning between a mobile and a stationary phase. When coupled with a UV-Vis detector, HPLC can be used for quantification. rsc.org

Gas Chromatography (GC) is suitable for analyzing volatile compounds and can be used to determine the purity of a sample by separating its components. birchbiotech.comlibretexts.org The purity is often calculated by comparing the peak area of the target compound to the total area of all peaks, excluding the solvent peak. birchbiotech.com For non-volatile compounds, derivatization may be necessary to increase their volatility for GC analysis. The mass balance method, often employing GC, is a common approach for determining the purity of certified reference materials. nih.gov

Advanced Mass Spectrometry Approaches (e.g., FT-ICR MS)

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offers unparalleled mass resolution and accuracy, making it ideal for the analysis of complex organic matter. pnnl.govosti.gov This technique is particularly useful for providing detailed molecular formula information and can resolve thousands of individual components in a mixture. pnnl.govcopernicus.org The high resolution of FT-ICR MS allows for the analysis of isotopic fine structures, leading to high-confidence metabolite identifications with less than 1 ppm mass error. mdpi.com When coupled with techniques like Trapped Ion Mobility Spectrometry (TIMS), FT-ICR MS can even separate and analyze isomers within complex mixtures. nsf.gov

Bioanalytical Assays for Cellular Uptake and Metabolism Studies (Excluding Pharmacokinetics)

Understanding how this compound interacts with cells is crucial for evaluating its biological effects.

Flow Cytometry for Intracellular Analysis (e.g., ROS, Cell Death)

Flow cytometry is a versatile technique used to analyze the physical and chemical characteristics of cells. It has been employed to study the effects of this compound on cells. For instance, to measure intracellular Reactive Oxygen Species (ROS) production, cells are treated with a fluorescent probe like dichlorofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS. barricklab.orgumw.edu.plnih.gov The fluorescence intensity, which is proportional to the ROS level, is then measured by a flow cytometer. barricklab.orgumw.edu.plnih.govnih.gov

Studies have shown that this compound, both alone and in combination with Cu(II), can increase the generation of H2O2 in SCM-1 gastric carcinoma cells, leading to increased cell death. nih.govresearchgate.netresearcher.life This increase in ROS was quantified using flow cytometry with the DCFDA probe. nih.govresearchgate.net

Flow cytometry is also used to analyze cell death by staining cells with markers like Annexin V and Propidium Iodide (PI). tandfonline.comtandfonline.com This allows for the differentiation between viable, apoptotic, and necrotic cells. researchgate.net In studies with SCM-1 cells, treatment with this compound and Cu(II) led to a significant increase in necrotic cell numbers, as determined by Annexin V/PI staining and flow cytometric analysis. researchgate.net

Agarose (B213101) Gel Electrophoresis for DNA Integrity Studies

Agarose gel electrophoresis is a fundamental technique used to assess the integrity of DNA. who.intacademicjournals.org This method can detect DNA damage, such as single and double-strand breaks. academicjournals.org In the context of this compound, its ability to induce DNA breakage, particularly in the presence of Cu(II), has been examined using supercoiled plasmid DNA. nih.govresearchgate.netresearcher.life The conversion of the supercoiled form of DNA to the relaxed open-circular and linear forms indicates DNA strand scission. researchgate.net

Research has demonstrated that this compound in the presence of Cu(II) causes a concentration-dependent increase in DNA damage. nih.govresearchgate.net This effect was visualized and quantified by analyzing the different DNA forms on an agarose gel stained with ethidium (B1194527) bromide. nih.govresearchgate.net

In Vitro Enzymatic Assays for Target Activity (e.g., DNMT1 IC50 determination)

In vitro enzymatic assays are crucial for identifying the molecular targets of this compound and quantifying its inhibitory activity. One of the key targets identified for this compound is DNA methyltransferase 1 (DNMT1), an enzyme involved in the epigenetic regulation of gene expression. nih.govsci-hub.se

Through screening a library of natural products, this compound was identified as an inhibitor of recombinant DNMT1 with a half-maximal inhibitory concentration (IC50) of 7 μM. nih.govnih.gov This inhibitory effect was further validated by its ability to reactivate the expression of the E-cadherin gene, which is silenced by DNA methylation in certain cancer cells. nih.gov The inhibition of DNMT1 is considered a significant part of the antiproliferative effects of this compound. nih.govnih.gov Molecular modeling studies suggest that this compound inhibits DNMT1 by competing with cytosine for binding to the enzyme's active site. nih.gov

| Parameter | Value | Reference |

| DNMT1 IC50 | 7 µM | nih.govnih.gov |

Potential Translational Research Avenues of Kazinol Q Preclinical Focus

Role of Epigenetic Modulation in Disease Pathogenesis Beyond Oncology

Epigenetic modifications, such as DNA methylation, play a vital role in regulating gene expression and chromatin structure without altering the underlying DNA sequence. frontiersin.orgmdpi.comjelsciences.com While epigenetic dysregulation is a hallmark of cancer, emerging evidence suggests its involvement in a wide range of diseases beyond oncology, including neurodegenerative disorders and inflammatory conditions. mdpi.comfrontiersin.org

Kazinol Q's demonstrated ability to inhibit DNMT1 suggests a potential role in modulating aberrant DNA methylation patterns implicated in non-oncological diseases. nih.govnih.govmdpi.com By influencing the methylation status of specific genes, this compound could theoretically impact disease pathways driven by epigenetic dysregulation in these conditions. However, current research predominantly focuses on its effects in cancer models, and its specific role in the pathogenesis of non-oncological diseases through epigenetic modulation requires further dedicated investigation.

This compound as a Research Tool for Epigenetic Studies

The identification of this compound as a DNMT1 inhibitor with an IC50 value of 7 µM positions it as a valuable tool for epigenetic research. frontiersin.orgfrontiersin.orgnih.govmdpi.com Researchers can utilize this compound to experimentally probe the role of DNMT1 activity and DNA methylation in various cellular processes and disease models. Its use can help elucidate the functional consequences of altered DNA methylation on gene expression and cellular phenotypes.

Compared to other DNMT inhibitors like (-)-epigallocatechin-3-gallate (EGCG), this compound exhibits certain characteristics that may make it advantageous for specific research applications, such as improved chemical stability and increased hydrophobicity. nih.govmdpi.com These properties can influence experimental design and outcomes, particularly in studies requiring compound stability in biological matrices or specific cellular uptake characteristics.

Considerations for Preclinical Development of this compound-based Therapeutic Candidates

Translating preclinical findings of this compound into potential therapeutic candidates necessitates careful consideration of its physicochemical properties and strategies to optimize its pharmacological profile.

Compound Stability and Hydrophobicity Advantages

This compound has been noted for possessing desirable features for drug development, including chemical stability and increased hydrophobicity, particularly when compared to compounds like EGCG. nih.govmdpi.comresearchgate.netresearchgate.net Chemical stability is crucial for ensuring the integrity and shelf-life of a therapeutic agent, as well as its persistence in biological systems. Increased hydrophobicity can influence a compound's interaction with biological membranes, cellular uptake, and distribution within tissues. drug-dev.com These inherent properties of this compound may offer advantages during the early stages of preclinical formulation and in vitro and in vivo study design.

Strategies for Enhancing Bioavailability (Excluding Human Administration)

Despite potential advantages in stability and hydrophobicity, the bioavailability of hydrophobic compounds like this compound can be limited, posing a challenge for preclinical studies and eventual therapeutic development. drug-dev.combiomedres.usresearchgate.net Enhancing bioavailability in preclinical models is essential to ensure sufficient systemic exposure and delivery to target tissues.

Strategies for improving the bioavailability of hydrophobic compounds in preclinical settings, excluding methods for human administration, include various formulation approaches. These can involve particle size reduction techniques like nanomilling, the use of amorphous solid dispersions, lipid-based formulations, and complexation strategies such as cyclodextrin (B1172386) inclusion complexes. drug-dev.comdrug-dev.commdpi.com These methods aim to improve solubility, dissolution rate, and permeability across biological barriers in animal models, thereby increasing systemic exposure and enabling the investigation of the compound's efficacy and pharmacokinetics. Tailoring the formulation strategy to the specific properties of this compound is considered key for successful preclinical development. drug-dev.com

Exploration of Specific Therapeutic Applications in Preclinical Models (e.g., Leukemia)

Preclinical research on this compound has explored its potential therapeutic applications, primarily focusing on its anticancer properties due to its DNMT inhibitory activity. nih.govnih.govmdpi.commdpi.com Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer, partly through the induction of apoptosis. frontiersin.orgnih.govfrontiersin.orgnih.govmdpi.comresearchgate.net

Future Research Directions and Unaddressed Challenges in Kazinol Q Research

Elucidation of Comprehensive Signaling Networks Affected by Kazinol Q

Current knowledge indicates that this compound exerts its effects primarily through two mechanisms: the inhibition of DNMT1 and the generation of reactive oxygen species (ROS). nih.govnih.gov As a DNMT1 inhibitor, it can reactivate the expression of genes silenced by DNA methylation, such as the tumor suppressor gene E-cadherin. nih.govmdpi.com This epigenetic modulation suggests a broad, yet largely unmapped, impact on cellular signaling. Furthermore, its ability to generate ROS, particularly in the presence of copper ions, can trigger cytotoxic signaling through pathways like the mitogen-activated protein kinase (MAPK) cascade. nih.govresearchgate.net

A significant challenge remains in identifying the full spectrum of these downstream signaling cascades. Future research must move beyond the initial target identification to map the comprehensive network of pathways affected by this compound. It is plausible that, like related compounds such as Kazinol C and Kazinol U, this compound may also modulate energy-sensing pathways like the AMP-activated protein kinase (AMPK) signaling network. spandidos-publications.comsigmaaldrich.com Investigating the crosstalk between the epigenetic modifications induced by DNMT1 inhibition and the oxidative stress-related pathways is crucial for a holistic understanding of its mode of action.

Discovery of Additional Molecular Targets and Off-Target Effects

The primary molecular target of this compound identified to date is DNMT1, which it inhibits with an IC50 value of 7 μM. frontiersin.orgnih.gov Molecular modeling studies suggest it competes with cytosine for binding to the enzyme's active site. nih.govmdpi.com While this provides a solid foundation, it is highly probable that this compound, like many natural products, interacts with multiple cellular targets. frontiersin.orgfrontiersin.org The pro-oxidant activity observed in the presence of copper is a key functional effect, but the direct molecular interactors in this process are not fully known. nih.gov

A critical future direction is the systematic screening of this compound against diverse panels of proteins, including kinases, other epigenetic modifiers, and transcription factors, to uncover additional direct binding partners. This will not only reveal new mechanisms of action but also identify potential off-target effects that are crucial for interpreting cellular assay results and predicting broader biological consequences. frontiersin.org Understanding this multi-target profile is essential for defining the compound's specificity and therapeutic window.

Table 1: Known and Investigated Molecular Interactions of this compound

| Interaction Type | Target/Process | Observed Effect | Research Model | Citation(s) |

|---|---|---|---|---|

| Direct Target Inhibition | DNA Methyltransferase 1 (DNMT1) | Inhibition of enzymatic activity (IC50 = 7 μM); reactivation of E-cadherin expression. | Recombinant DNMT1, MDA-MB-231 breast cancer cells. | frontiersin.orgfrontiersin.orgnih.gov |

| Pro-oxidant Activity | Reactive Oxygen Species (ROS) Generation | Induction of DNA breakage in the presence of Cu(II); increased H2O2 generation. | Plasmid DNA, SCM-1 gastric carcinoma cells. | nih.govresearchgate.net |